Cas no 2378266-33-0 ((4-Bromo-1H-indol-6-yl)methanol)

(4-Bromo-1H-indol-6-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-6-methanol, 4-bromo-
- (4-Bromo-1H-indol-6-yl)methanol
- F84629
- 2378266-33-0
- 4-Bromo-1H-indole-6-methanol
- SCHEMBL21439156
- DB-167042
-
- インチ: 1S/C9H8BrNO/c10-8-3-6(5-12)4-9-7(8)1-2-11-9/h1-4,11-12H,5H2
- InChIKey: XWEJUFAWZRELNS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(CO)C=C2NC=CC=12
計算された属性
- せいみつぶんしりょう: 224.97893g/mol
- どういたいしつりょう: 224.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
(4-Bromo-1H-indol-6-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024VC7-100mg |
(4-Bromo-1H-indol-6-yl)methanol |
2378266-33-0 | 95% | 100mg |
$361.00 | 2023-12-18 | |
Aaron | AR024VKJ-250mg |
(4-Bromo-1H-indol-6-yl)methanol |
2378266-33-0 | 95% | 250mg |
$332.00 | 2025-02-13 | |
Aaron | AR024VKJ-1g |
(4-Bromo-1H-indol-6-yl)methanol |
2378266-33-0 | 95% | 1g |
$735.00 | 2025-02-13 | |
1PlusChem | 1P024VC7-250mg |
(4-Bromo-1H-indol-6-yl)methanol |
2378266-33-0 | 95% | 250mg |
$596.00 | 2023-12-18 | |
Aaron | AR024VKJ-100mg |
(4-Bromo-1H-indol-6-yl)methanol |
2378266-33-0 | 95% | 100mg |
$200.00 | 2025-02-13 | |
Aaron | AR024VKJ-5g |
(4-Bromo-1H-indol-6-yl)methanol |
2378266-33-0 | 95% | 5g |
$2912.00 | 2025-02-13 |
(4-Bromo-1H-indol-6-yl)methanol 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
(4-Bromo-1H-indol-6-yl)methanolに関する追加情報
Recent Advances in the Application of (4-Bromo-1H-indol-6-yl)methanol (CAS: 2378266-33-0) in Chemical Biology and Pharmaceutical Research
The compound (4-Bromo-1H-indol-6-yl)methanol (CAS: 2378266-33-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This indole derivative serves as a crucial building block in the synthesis of various biologically active molecules, particularly those targeting cancer, neurological disorders, and infectious diseases. Recent studies have highlighted its potential as a key intermediate in the development of novel kinase inhibitors and modulators of protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (4-Bromo-1H-indol-6-yl)methanol in the synthesis of selective bromodomain inhibitors. The researchers utilized this compound as a starting material to develop a series of potent and selective BET bromodomain inhibitors with improved pharmacokinetic properties. The structural flexibility offered by the bromo and hydroxymethyl substituents on the indole ring allowed for optimal interactions with the target protein's binding pocket, resulting in compounds with nanomolar affinity.
In the field of anticancer drug development, (4-Bromo-1H-indol-6-yl)methanol has shown promise as a precursor for the synthesis of tubulin polymerization inhibitors. A recent patent application (WO2023056432) describes its use in creating novel indole-based compounds that disrupt microtubule dynamics in cancer cells while showing reduced neurotoxicity compared to existing vinca alkaloids. The presence of the bromine atom at the 4-position appears to be critical for maintaining the compound's bioactivity while allowing for further derivatization.
Neuroscience research has also benefited from applications of this compound. A 2024 study in ACS Chemical Neuroscience reported its incorporation into novel serotonin receptor modulators with potential applications in treating depression and anxiety disorders. The hydroxymethyl group was found to be essential for blood-brain barrier penetration, while the bromine atom facilitated specific interactions with receptor subtypes. This research opens new avenues for developing more selective psychotropic medications with fewer side effects.
The synthetic accessibility of (4-Bromo-1H-indol-6-yl)methanol has made it particularly valuable in high-throughput screening and combinatorial chemistry approaches. Recent advances in flow chemistry have enabled the efficient large-scale production of this compound, with several contract research organizations now offering it as part of their building block libraries. Analytical methods for quality control have also improved, with UPLC-MS becoming the standard for purity assessment in commercial samples.
Looking forward, the unique structural features of (4-Bromo-1H-indol-6-yl)methanol continue to inspire innovative applications in drug discovery. Current research directions include its use in PROTAC (proteolysis targeting chimera) design and as a component of covalent inhibitors targeting reactive cysteine residues. The compound's versatility, combined with ongoing developments in synthetic methodology, ensures its continued importance in medicinal chemistry for years to come.
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